O-Linked GlcNAc transferase substrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Linked N-Acetylglucosamine Transferase (OGT) is an enzyme that catalyzes the addition of N-acetylglucosamine to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins. . The substrates of OGT are diverse and include proteins involved in numerous cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of OGT substrates typically involves the synthesis of peptides or proteins with specific serine or threonine residues that can be modified by OGT. The synthesis can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology .

Industrial Production Methods: Industrial production of OGT substrates often involves the use of recombinant protein expression systems, such as Escherichia coli or yeast, to produce large quantities of target proteins. These proteins are then purified and subjected to enzymatic modification by OGT in vitro .

Chemical Reactions Analysis

Types of Reactions: OGT substrates primarily undergo glycosylation reactions, where the enzyme transfers N-acetylglucosamine from the donor substrate, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), to the hydroxyl groups of serine or threonine residues .

Common Reagents and Conditions: The glycosylation reaction catalyzed by OGT requires UDP-GlcNAc as the donor substrate and the presence of divalent metal ions, such as magnesium or manganese, to facilitate the enzymatic activity .

Major Products: The major products of these reactions are O-GlcNAcylated proteins, which have N-acetylglucosamine moieties attached to specific serine or threonine residues .

Scientific Research Applications

OGT substrates have a wide range of applications in scientific research:

Mechanism of Action

OGT substrates are unique in their ability to undergo O-GlcNAcylation, a modification that is distinct from other types of glycosylation. Similar compounds include substrates of other glycosyltransferases, such as N-acetylgalactosaminyltransferases and fucosyltransferases . OGT substrates are unique in their involvement in intracellular signaling and regulation .

Comparison with Similar Compounds

- N-Acetylgalactosaminyltransferase substrates

- Fucosyltransferase substrates

- Mannosyltransferase substrates

Properties

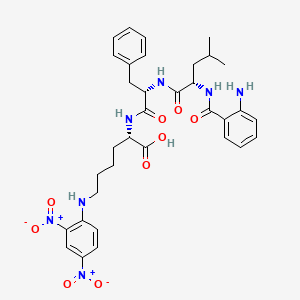

Molecular Formula |

C76H127N21O24S2 |

|---|---|

Molecular Weight |

1783.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C76H127N21O24S2/c1-40(2)60(73(117)93-54(39-100)69(113)92-53(38-99)68(112)84-41(3)62(106)90-50(34-57(81)103)67(111)88-48(24-31-122-5)66(110)89-49(76(120)121)25-32-123-6)94-72(116)56-19-14-30-97(56)75(119)61(42(4)101)95-70(114)52(37-98)85-59(105)36-82-58(104)35-83-71(115)55-18-13-29-96(55)74(118)51(33-43-20-22-44(102)23-21-43)91-65(109)47(17-9-12-28-79)87-64(108)46(16-8-11-27-78)86-63(107)45(80)15-7-10-26-77/h20-23,40-42,45-56,60-61,98-102H,7-19,24-39,77-80H2,1-6H3,(H2,81,103)(H,82,104)(H,83,115)(H,84,112)(H,85,105)(H,86,107)(H,87,108)(H,88,111)(H,89,110)(H,90,106)(H,91,109)(H,92,113)(H,93,117)(H,94,116)(H,95,114)(H,120,121)/t41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,60-,61-/m0/s1 |

InChI Key |

VNHAUZDOLWVVAM-GTXFUFCPSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

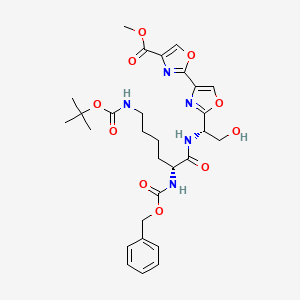

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)

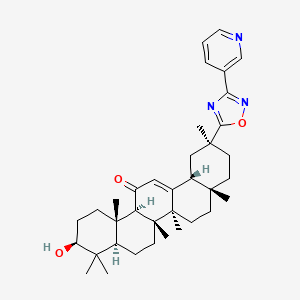

![1-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(triazol-2-yl)ethanone](/img/structure/B12375863.png)